
Sodium 4-hydroxy-2-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-hydroxy-2-phenylbutanoate is an organic compound with the molecular formula C10H11NaO3. It is a sodium salt of 4-hydroxy-2-phenylbutanoic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by its aromatic ring and a hydroxyl group attached to a butanoate chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Sodium 4-hydroxy-2-phenylbutanoate typically involves the condensation of benzaldehyde with pyruvic acid, followed by esterification, bio-enzyme catalyzed asymmetric reduction, and double-bond hydrogenation . The process can be summarized as follows:
Condensation: Benzaldehyde reacts with pyruvic acid to form an intermediate.
Esterification: The intermediate undergoes esterification to form an ester.
Asymmetric Reduction: The ester is reduced asymmetrically using bio-enzymes to obtain the desired product.
Hydrogenation: The final step involves hydrogenation to achieve the optically pure target product.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity, mild reaction conditions, and environmental friendliness . These methods utilize carbonyl reductases for the reduction of ethyl 2-oxo-4-phenylbutanoate to produce the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-hydroxy-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 4-oxo-2-phenylbutanoic acid.
Reduction: Formation of 4-hydroxy-2-phenylbutanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Sodium 4-hydroxy-2-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Wirkmechanismus
The mechanism of action of Sodium 4-hydroxy-2-phenylbutanoate involves its conversion to active metabolites in the body. It is metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine. This conjugate is then excreted by the kidneys, providing an alternative pathway for nitrogen excretion . The compound also acts as a histone deacetylase inhibitor, influencing gene expression and protein function .
Vergleich Mit ähnlichen Verbindungen
Sodium 4-hydroxy-2-phenylbutanoate can be compared with similar compounds such as:
Sodium phenylbutyrate: Used to treat urea cycle disorders and acts as a histone deacetylase inhibitor.
Sodium 4-hydroxy-3-phenylbutanoate: Similar structure but with a different position of the hydroxyl group, leading to different biological activities.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a precursor for ACE inhibitors and its role in nitrogen excretion pathways. Its enantioselective synthesis and biocatalytic production methods also make it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H11NaO3 |
|---|---|
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
sodium;4-hydroxy-2-phenylbutanoate |
InChI |
InChI=1S/C10H12O3.Na/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
NKVUFGKFOOFJJH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCO)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



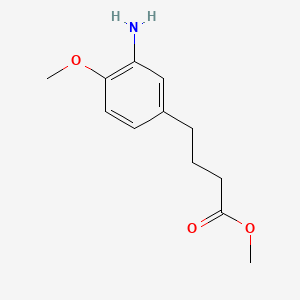
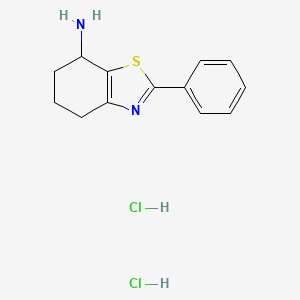
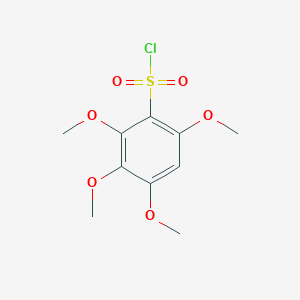
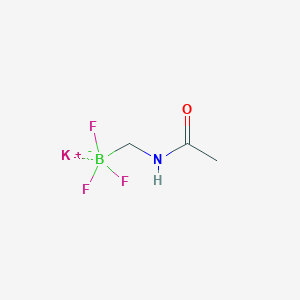
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)
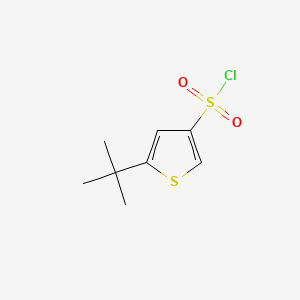




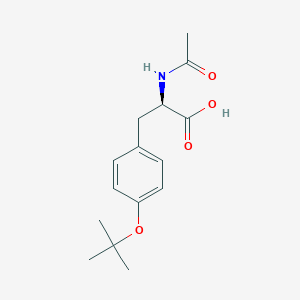
![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)

